benzyl (2R)-2-amino-3-hydroxypropanoate,hydrochloride
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Overview
Description
H-D-Ser-OBzl.HCl, also known as benzyl 2-amino-3-hydroxypropanoate hydrochloride, is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is a derivative of D-serine, an amino acid, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ser-OBzl.HCl typically involves the reaction of D-serine with benzoyl chloride to form benzoyl-D-serine. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of H-D-Ser-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is usually stored in an inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
H-D-Ser-OBzl.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
H-D-Ser-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: H-D-Ser-OBzl.HCl is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of H-D-Ser-OBzl.HCl involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- D-Serine benzyl ester hydrochloride
- L-Serine methyl ester hydrochloride
- L-Alanine benzyl ester hydrochloride
Uniqueness
H-D-Ser-OBzl.HCl is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C15H22ClNO5 |
---|---|
Molecular Weight |
331.79 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12,17H,9-10H2,1-3H3,(H,16,19);1H |
InChI Key |
ICUUWFGMLJDPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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